Pqdpflrfamide

Übersicht

Beschreibung

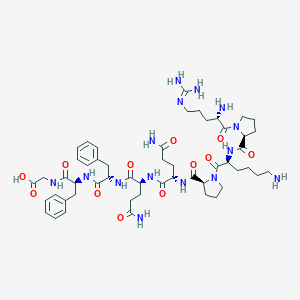

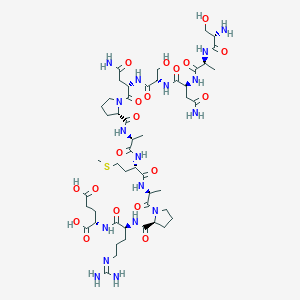

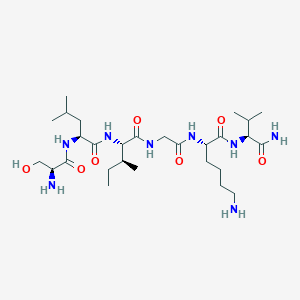

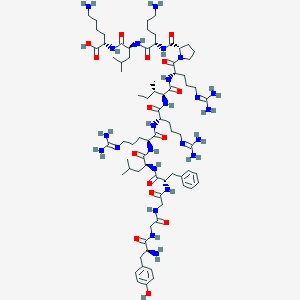

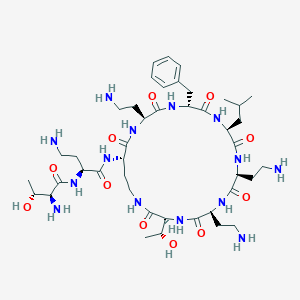

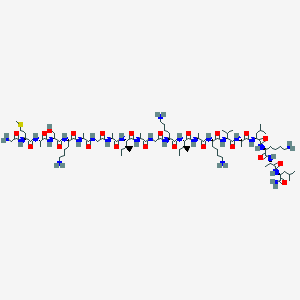

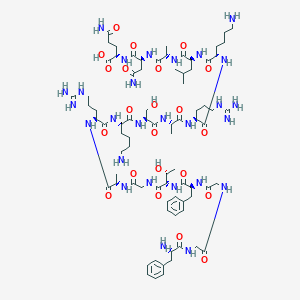

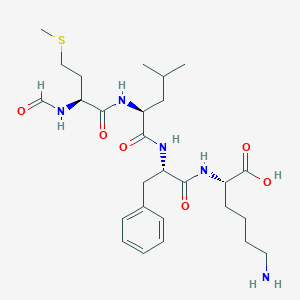

Phe-Met-Arg-Phe-ähnliches Peptid, Schnecke Helix aspersa, ist ein Neuropeptid, das aus der Viszeral- und Skelettmuskulatur der Schnecke Helix aspersa gewonnen wird. Dieses Peptid besteht aus vier Aminosäureresten: Phenylalanin, Methionin, Arginin und Phenylalanin.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Phe-Met-Arg-Phe-ähnlichem Peptid erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird mithilfe von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Spaltung: Das vollständige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Phe-Met-Arg-Phe-ähnlichem Peptid folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer und fortschrittliche Reinigungstechniken werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phe-Met-Arg-Phe-ähnliches Peptid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methioninreste können zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um Analoga zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Perameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte:

Oxidation: Peptide mit Methioninsulfoxid.

Reduktion: Peptide mit reduzierten Disulfidbrücken.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen

Wissenschaftliche Forschungsanwendungen

Phe-Met-Arg-Phe-ähnliches Peptid findet breite Anwendung in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht wird seine Rolle bei der Modulation von Muskelkontraktionen und Neurotransmission.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von muskelspezifischen Erkrankungen und als bioaktive Verbindung in der Medikamentenentwicklung.

Industrie: Einsatz bei der Entwicklung von peptid-basierten Produkten und als Standard in analytischen Verfahren

5. Wirkmechanismus

Der Wirkmechanismus von Phe-Met-Arg-Phe-ähnlichem Peptid beinhaltet die Bindung an spezifische Rezeptoren auf Muskelzellen, was zur Modulation von Muskelkontraktionen führt. Es interagiert mit G-Protein-gekoppelten Rezeptoren (GPCRs) und aktiviert intrazelluläre Signalwege, was zu physiologischen Reaktionen wie Muskelrelaxation oder -kontraktion führt .

Ähnliche Verbindungen:

Phe-Met-Arg-Pheamid (FMRFamid): Ein weiteres Neuropeptid mit ähnlicher Aminosäurezusammensetzung, aber unterschiedlicher biologischer Aktivität.

Leu-Met-Arg-Pheamid (LMRFamid): Ein Peptid mit Leucin anstelle von Phenylalanin, das unterschiedliche physiologische Wirkungen zeigt.

Einzigartigkeit: Phe-Met-Arg-Phe-ähnliches Peptid ist durch seine spezifische Sequenz und seinen Ursprung in der Schnecke Helix aspersa einzigartig.

Wirkmechanismus

The mechanism of action of Phe-Met-Arg-Phe Like Peptide involves binding to specific receptors on muscle cells, leading to the modulation of muscle contractions. It interacts with G-protein coupled receptors (GPCRs) and activates intracellular signaling pathways, resulting in physiological responses such as muscle relaxation or contraction .

Vergleich Mit ähnlichen Verbindungen

Phe-Met-Arg-Pheamide (FMRFamide): Another neuropeptide with similar amino acid composition but different biological activity.

Leu-Met-Arg-Pheamide (LMRFamide): A peptide with leucine instead of phenylalanine, exhibiting distinct physiological effects.

Uniqueness: Phe-Met-Arg-Phe Like Peptide is unique due to its specific sequence and origin from the snail Helix aspersa.

Eigenschaften

IUPAC Name |

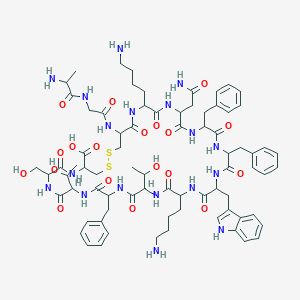

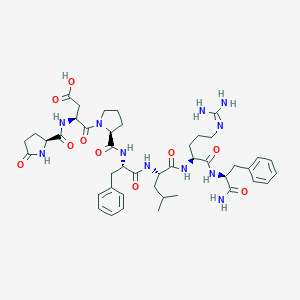

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWGEQPXAKIVMA-NXBWRCJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98495-35-3 | |

| Record name | Pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098495353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.